4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-2-15-8-10-7-14(13-12-10)6-9-3-4-11-5-9/h7,9,11H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCSRTBVQIYMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class, characterized by its five-membered ring structure containing three nitrogen atoms. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.
- Chemical Formula : CHNO
- Molecular Weight : 210.28 g/mol
- CAS Number : 2098020-85-8
The biological activity of 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The triazole ring facilitates the formation of hydrogen bonds and π-π interactions with amino acid residues in active sites of enzymes, which can lead to inhibition or modulation of enzyme activity. The ethoxymethyl and pyrrolidinyl substituents enhance the compound's binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For example, studies have shown that related triazoles can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The cytotoxic potential of 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole has been investigated in several studies. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest.
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole | HeLa | TBD |
| 4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole | MCF-7 | TBD |
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, such as 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole and 4-(methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole, the ethoxymethyl group in this compound appears to enhance its biological activity. The presence of this group may improve lipophilicity and facilitate better interaction with target sites.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole | Ethoxymethyl group | High cytotoxicity |
| 1-(Pyrrolidin-3-yl)-1H-1,2,3-triazole | Lacks ethoxymethyl group | Moderate activity |
| 4-(Methoxymethyl)-1-(pyrrolidin-3-yl)-1H-1,2,3-triazole | Methoxymethyl instead of ethoxymethyl | Variable activity |
Case Studies
Several case studies have highlighted the potential therapeutic applications of triazole derivatives:
Study 1: Cytotoxicity Evaluation
A study conducted on various triazole derivatives demonstrated that compounds with certain substitutions exhibited IC values below 30 μM against HeLa cells. This suggests that modifications in the structure significantly affect cytotoxicity.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of triazoles against multi-drug resistant strains. Results indicated that certain derivatives showed potent inhibitory effects comparable to standard antibiotics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Triazole Derivatives
The following table summarizes key structural analogs and their properties:
*Calculated based on formula C₈H₁₄N₄O.
Key Observations:
- Pyrrolidine vs. Azetidine Substitution : Replacing pyrrolidine (5-membered ring) with azetidine (4-membered ring) in the analog from reduces ring strain and alters basicity. Azetidine’s smaller size may limit hydrogen-bonding interactions compared to pyrrolidine.
- Ethoxymethyl vs. Trifluoromethylbenzyl : The trifluoromethylbenzyl group in increases molecular weight and hydrophobicity, enhancing binding to hydrophobic enzyme pockets (e.g., viral proteases). In contrast, the ethoxymethyl group in the target compound balances moderate lipophilicity with metabolic stability.
- Biological Activity : Triazoles with aryl/heteroaryl substitutions (e.g., pyrazole in , benzyl in ) exhibit diverse bioactivities, including antiviral and antioxidant effects. The target compound’s pyrrolidine-ethoxymethyl combination remains underexplored but may target amine-sensitive receptors or enzymes.
Physicochemical Properties
- Solubility : The pyrrolidine group enhances water solubility via amine protonation, while ethoxymethyl increases logP. This balance may improve membrane permeability compared to purely hydrophobic analogs (e.g., ).
- Stability : Triazoles are generally stable under physiological conditions , but the ethoxymethyl group may undergo oxidative metabolism.
Preparation Methods
Synthesis of the Pyrrolidin-3-ylmethyl Azide Precursor
- Starting from 2,5-dihydro-1H-pyrrole (pyrrolidine precursor), functionalization at the 3-position can be achieved via halogenation or other substitution reactions.
- Subsequent conversion of the halide to an azide group is performed using sodium azide under nucleophilic substitution conditions.
- This azide intermediate serves as the nucleophilic partner in the CuAAC reaction.
Preparation of the Ethoxymethyl Alkyne Precursor
- The ethoxymethyl group can be introduced on an alkyne substrate by alkylation with ethyl bromide or ethyl tosylate under basic conditions.
- Alternatively, the alkyne may already contain an ethoxymethyl substituent if synthesized from ethoxymethyl-protected propargyl alcohol derivatives.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- The azide and alkyne precursors are reacted in the presence of a copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate, in solvents such as methanol, DMF, or 1,4-dioxane.
- Typical reaction conditions include room temperature to 60–70 °C for 12–24 hours.
- The reaction proceeds with high regioselectivity and excellent yields, producing the 1,4-disubstituted 1,2,3-triazole core.
Purification and Characterization
- The crude product is purified by flash chromatography using mixtures of toluene and ethyl acetate or other suitable solvent systems.
- Characterization is performed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry to confirm the structure and purity.
Representative Experimental Data and Yields
| Step | Conditions/Details | Yield (%) | Notes |
|---|---|---|---|
| Azide formation from pyrrolidine derivative | Sodium azide, DMF, 60 °C, 6–12 h | 80–90 | High conversion to azide |
| Alkyne ethoxymethylation | Ethyl bromide, base (e.g., K2CO3), acetone, reflux | 75–85 | Efficient alkylation of propargyl alcohol derivatives |
| CuAAC reaction | CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%), MeOH, RT, 12 h | 85–97 | High regioselectivity, clean reaction |
| Purification | Flash chromatography (toluene:ethyl acetate 7:3) | - | Isolated pure product |
Research Findings and Optimization Notes
- The CuAAC reaction is robust and tolerates a wide range of functional groups, making it ideal for assembling complex triazole derivatives such as 4-(ethoxymethyl)-1-(pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole.
- Use of sodium ascorbate as a reducing agent ensures in situ generation of active Cu(I) catalyst, improving reaction efficiency and yield.
- Solvent choice impacts reaction rate and yield; 1,4-dioxane and methanol are commonly employed with excellent results.
- Mild reaction temperatures (room temperature to 60 °C) minimize side reactions and decomposition.
- The ethoxymethyl substituent can be introduced either before or after the CuAAC step, depending on precursor availability and stability.
- Post-synthetic modifications such as reduction or alkylation can be performed to fine-tune the substitution pattern on the triazole ring.
Summary Table of Key Synthetic Routes for 1,2,3-Triazole Derivatives Including Target Compound
| Synthetic Route | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| CuAAC with pyrrolidin-3-ylmethyl azide + ethoxymethyl alkyne | CuSO4·5H2O, sodium ascorbate, MeOH, RT, 12 h | High yield, regioselective, versatile | Requires azide and alkyne precursors |
| One-pot iodide coupling and desilylation | TMS-alkyne, iodide, Cu/Pd catalysis | Short synthetic route, stable intermediates | More complex catalyst system |
| N-tosylhydrazone oxidative cycloaddition | I2/TBPB catalyst, oxidative conditions | Metal-free alternative | Less explored for this specific derivative |
| Mitsunobu reaction followed by CuAAC | DIAD, azide-alkyne cycloaddition | Chiral center introduction possible | Multi-step, sensitive reagents |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
